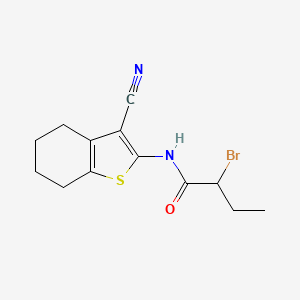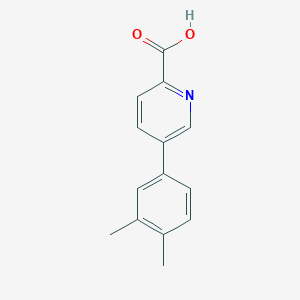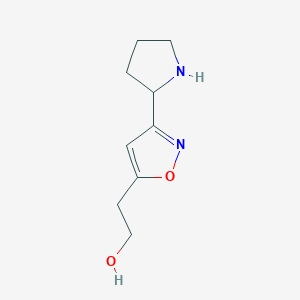
2-(3-Pyrrolidin-2-yl-isoxazol-5-yl)-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Pyrrolidin-2-yl-isoxazol-5-yl)-ethanol (2-PIE) is a novel compound with potential applications in the field of biochemistry and physiology. It is an organic compound with a pyrrolidine ring attached to an isoxazole ring. The compound has been studied for its potential use in medicinal applications, as an ingredient in lab experiments, and as a tool for further scientific research.
Aplicaciones Científicas De Investigación
Pyrrolidine in Drug Discovery
Pyrrolidine rings, including derivatives like pyrrolizines and prolinol, are critical in medicinal chemistry due to their ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules. This makes them invaluable in the design of bioactive compounds with selectivity towards various biological targets. Pyrrolidine derivatives have been highlighted for their significance in developing treatments for human diseases, benefiting from their non-planarity and the phenomenon of pseudorotation, which enhances three-dimensional coverage and potentially influences biological activity through steric factors (Li Petri et al., 2021).
Isoxazole in Chemical Research
Compounds containing the isoxazole ring are of considerable interest due to their broad spectrum of biological activities. They are fundamental in developing pharmaceuticals, agrochemicals, and dyes. The versatility of isoxazole derivatives in organic synthesis, coupled with their significance in medicinal chemistry, underscores their potential in creating novel synthetic strategies and bioactive molecules (Mishra et al., 2022).
Ethanol and Its Biochemical Interactions
Research on ethanol and its interactions with biological systems, particularly regarding its metabolism and effects on enzyme activity, provides a foundational understanding of how ethanol-derived compounds might interact within biological contexts. Ethanol's oxidation mechanisms, mediated by enzymes such as cytochrome P450, have significant implications for understanding the biochemical pathways influenced by ethanol and its derivatives. This knowledge is crucial for exploring the potential toxicological and pharmacological properties of related compounds (Koop & Coon, 1986).
Propiedades
IUPAC Name |
2-(3-pyrrolidin-2-yl-1,2-oxazol-5-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c12-5-3-7-6-9(11-13-7)8-2-1-4-10-8/h6,8,10,12H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJIYFNFJJPELC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NOC(=C2)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


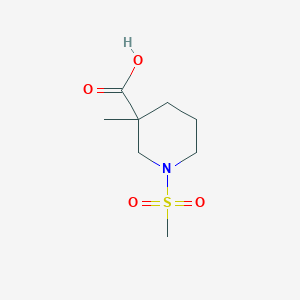



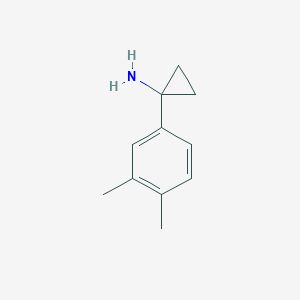
![3-[(4-Methyl-3-nitrophenoxy)methyl]piperidine](/img/structure/B1400949.png)
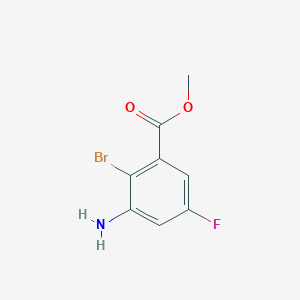
![Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine](/img/structure/B1400953.png)
![2-[(2-Bromobutanoyl)amino]benzoic acid](/img/structure/B1400955.png)
